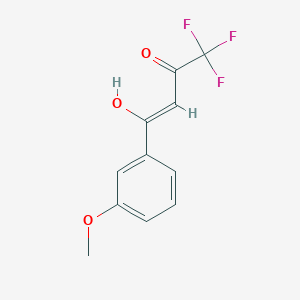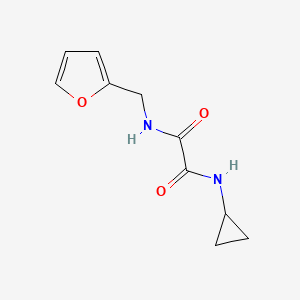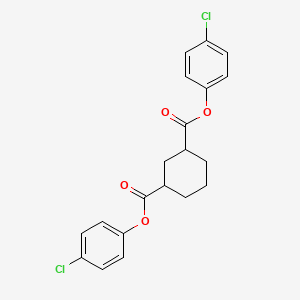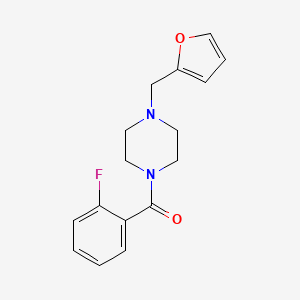![molecular formula C17H22N2O3 B5917678 7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)
7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarins, also known as benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature, so they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins are explored .Molecular Structure Analysis
The core structure of coumarins is 1,2-benzopyranone . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Chemical Reactions Analysis
The reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride (Tf2O) in the presence of Et3N has been reported to afford bis(triflate) .Wirkmechanismus
7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one exerts its pharmacological effects by inhibiting Rho-kinase, a serine/threonine kinase that plays a critical role in various cellular processes, such as cytoskeleton organization, cell motility, and gene expression. By inhibiting Rho-kinase, this compound can modulate multiple signaling pathways, including nitric oxide, cGMP, and ROCK-MYPT1, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have multiple biochemical and physiological effects, including vasodilation, anti-inflammatory, anti-thrombotic, anti-fibrotic, anti-oxidative, and anti-apoptotic effects. These effects are mediated by the modulation of various molecular targets, such as eNOS, NF-κB, COX-2, MMPs, ROS, and Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, and its pharmacokinetic and pharmacodynamic properties can be well-characterized. However, this compound also has some limitations, such as its low solubility, poor bioavailability, and potential toxicity. These factors should be taken into consideration when designing experiments and interpreting results.
Zukünftige Richtungen
The potential therapeutic applications of 7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one are still under investigation, and several future directions can be explored. These include:
1. Developing novel formulations and delivery systems to improve the solubility and bioavailability of this compound.
2. Investigating the potential of this compound in other diseases, such as diabetes, pulmonary hypertension, and liver fibrosis.
3. Elucidating the molecular mechanisms of this compound in various cellular processes and signaling pathways.
4. Identifying new molecular targets and biomarkers for this compound.
5. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion
This compound is a small molecule inhibitor of Rho-kinase that has been widely used in scientific research for its potential therapeutic effects in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4,8-dimethylcoumarin with 4-methylpiperazine and formaldehyde, followed by reduction and acetylation. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality reagents.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one has been extensively studied for its potential therapeutic effects in cardiovascular diseases, neurological disorders, and cancer. In cardiovascular diseases, this compound has been shown to reduce blood pressure, improve endothelial function, and prevent atherosclerosis. In neurological disorders, this compound has been reported to enhance neuroprotection, promote axonal regeneration, and improve cognitive function. In cancer, this compound has been found to inhibit tumor growth, metastasis, and angiogenesis.
Eigenschaften
IUPAC Name |
7-hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-8-15(20)22-17-12(2)16(21)13(9-14(11)17)10-19-6-4-18(3)5-7-19/h8-9,21H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNLWYJJHNSDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2C)O)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(3-furylmethyl)thio]-3-nitrobenzoyl}morpholine](/img/structure/B5917598.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5917608.png)

![N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5917620.png)


![1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5917636.png)


![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)
![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5917705.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4H-chromen-4-one](/img/structure/B5917706.png)
![N-{amino[(6-ethyl-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5917708.png)